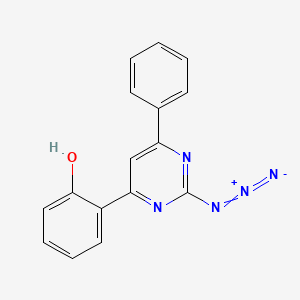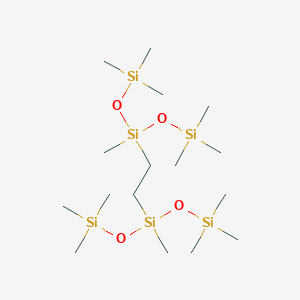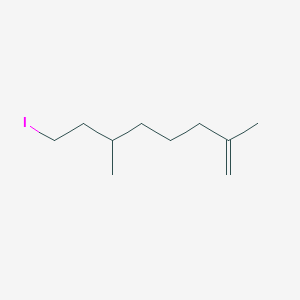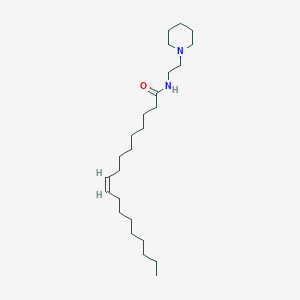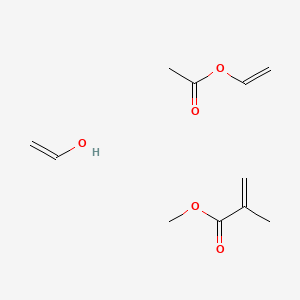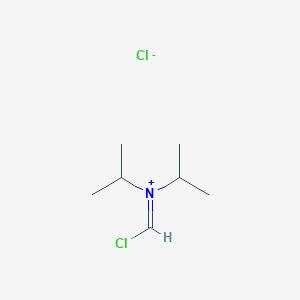
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines with alkyl halides. For 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, the reaction might involve the following steps:
Starting Materials: Tertiary amine (e.g., N-(1-methylethyl)-2-propanamine) and an alkyl halide (e.g., chloromethylene chloride).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Product Isolation: The product is typically isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds is often carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
Quaternary ammonium compounds can undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: While quaternary ammonium compounds are generally stable, they can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce aldehydes or ketones.
科学的研究の応用
Quaternary ammonium compounds, including 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as antimicrobial agents in cell culture and microbiology.
Medicine: Utilized in disinfectants and antiseptics for their antimicrobial properties.
Industry: Applied in the formulation of surfactants, detergents, and fabric softeners.
作用機序
The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride may have unique properties or applications based on its specific structure and functional groups. For example, its antimicrobial efficacy, solubility, and stability could differ from other quaternary ammonium compounds, making it suitable for specialized applications.
特性
CAS番号 |
54485-04-0 |
|---|---|
分子式 |
C7H15Cl2N |
分子量 |
184.10 g/mol |
IUPAC名 |
chloromethylidene-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C7H15ClN.ClH/c1-6(2)9(5-8)7(3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChIキー |
GYFYXTBCJNXNGK-UHFFFAOYSA-M |
正規SMILES |
CC(C)[N+](=CCl)C(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


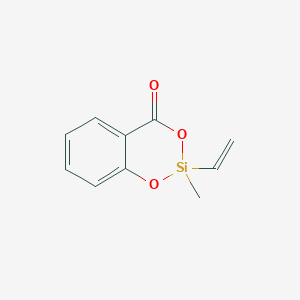
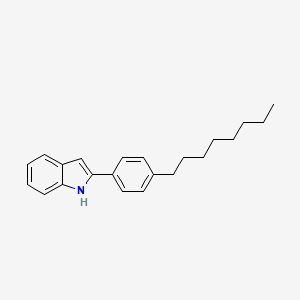
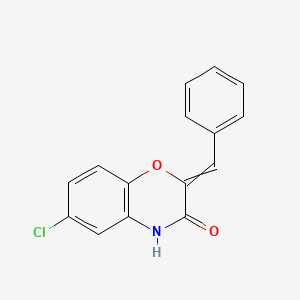

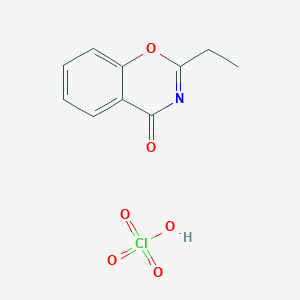
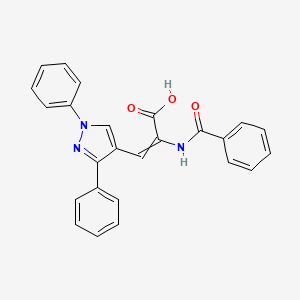
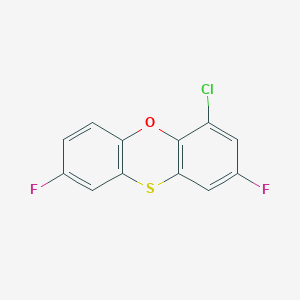
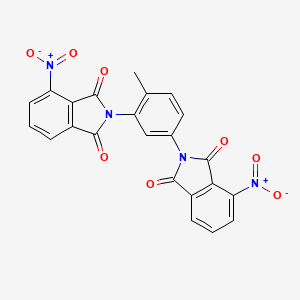
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
